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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
preparation of Dioctadecyldimethylammonium chloride (DODAC) liposomes using the ethanol
injection method. This technique is favored for its simplicity, rapidity, and scalability in producing
unilamellar vesicles suitable for various applications, particularly in drug and gene delivery.

Introduction to DODAC Liposomes and the Ethanol
Injection Method

DODAC is a cationic lipid that is frequently utilized in the formulation of liposomes for the
delivery of therapeutic molecules such as nucleic acids and certain drugs. The positive charge
of DODAC liposomes facilitates interaction with negatively charged cell membranes, enhancing
cellular uptake.

The ethanol injection method is a straightforward technique for liposome preparation. It
involves the rapid injection of a lipid solution in ethanol into an aqueous phase under controlled
conditions. The rapid dilution of ethanol in the aqueous phase leads to the self-assembly of
lipids into bilayer vesicles. This method is known for producing small unilamellar vesicles
(SUVs) with a relatively narrow size distribution.[1] Key parameters influencing the final
liposome characteristics include the lipid concentration, the ratio of the organic to the aqueous
phase, the injection rate, and the temperature of the agueous phase.[2]
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Experimental Protocols

Materials and Equipment
e Lipids:

o Dioctadecyldimethylammonium chloride (DODAC)

o Helper lipid (e.g., Cholesterol, DOPE)
» Solvents:

o Absolute Ethanol (for lipid dissolution)

o Ultrapure water or a suitable buffer (e.g., PBS) for the aqueous phase
e Equipment:

Glass vials or round-bottom flask

[¢]

o Syringe with a narrow gauge needle (e.g., 21G)

o Syringe pump (for controlled injection rate)

o Magnetic stirrer with a stir bar

o Water bath or heating block

o Rotary evaporator or dialysis system (for ethanol removal)

o Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

o Spectrophotometer (for encapsulation efficiency determination)

Preparation of DODAC Liposomes by Ethanol Injection

This protocol is a general guideline and may require optimization based on the specific
application and desired liposome characteristics.

 Lipid Film Preparation (Optional but recommended for co-lipids):

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Dissolve DODAC and any helper lipids (e.g., cholesterol) in absolute ethanol in a round-
bottom flask. The total lipid concentration in the ethanolic solution can range from 10 to 40
mg/mL.

o If alipid film is preferred for complete solvent removal, the ethanol can be evaporated
under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall
of the flask. The film should be further dried under vacuum for at least 2 hours to remove
residual solvent.

o Re-dissolve the lipid film in a small volume of absolute ethanol.

» Ethanol Injection:

o Heat the aqueous phase (ultrapure water or buffer) to a temperature above the phase
transition temperature of the lipid mixture. For many formulations, this is typically in the
range of 40-60°C.[3]

o Place the agueous phase in a beaker or flask on a magnetic stirrer and stir at a constant
rate (e.g., 300-500 rpm).[2]

o Draw the ethanolic lipid solution into a syringe.

o Inject the lipid solution into the center of the vortex of the stirring aqueous phase at a slow
and constant rate (e.g., 1 mL/min).[2] The final concentration of ethanol in the aqueous
phase should ideally not exceed 7.5% (v/v) to ensure the formation of a homogenous
liposome population.

e Liposome Formation and Maturation:

o Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at the same
temperature to allow for the stabilization of the liposomes.

o Ethanol Removal:
o Remove the residual ethanol from the liposome suspension. This can be achieved by:

» Dialysis: Dialyze the liposome suspension against a large volume of the agueous phase
using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 12-14
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kDa).

» Rotary Evaporation: Remove ethanol under reduced pressure using a rotary evaporator.
Care must be taken to control the temperature to avoid damaging the liposomes.

e Sizing (Optional):

o To obtain a more uniform size distribution, the liposome suspension can be subjected to
sonication (probe or bath) or extrusion through polycarbonate membranes with a defined
pore size.

Characterization of DODAC Liposomes

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the liposomes.
They are typically measured using Dynamic Light Scattering (DLS).

e Protocol:

Dilute the liposome suspension with the aqueous phase to an appropriate concentration

[¢]

for DLS measurement.

[¢]

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average), PDI, and zeta potential using the DLS instrument.

[e]

Perform measurements in triplicate and report the mean + standard deviation.

[e]

2.3.2. Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the drug or molecule of interest that is

successfully entrapped within the liposomes.
e Protocol (for a model hydrophilic drug):

o Separate the unencapsulated drug from the liposome suspension. This can be done by
methods such as:
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» Centrifugation: Pellet the liposomes and measure the drug concentration in the
supernatant.

» Size Exclusion Chromatography: Pass the liposome suspension through a column to
separate the liposomes from the free drug.

o Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a
surfactant (e.g., Triton X-100).

o Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis
spectrophotometry, HPLC).

o Calculate the EE% using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Data Presentation

The following tables summarize typical quantitative data for liposomes prepared by the ethanol
injection method. Note that specific values for DODAC liposomes prepared by this method are
limited in the literature, and the provided data for DODAC/PHO-S liposomes were prepared by
a method involving sonication after lipid interaction.

Table 1: Physicochemical Properties of DODAC/PHO-S Liposomes

Mean
Formulation Hydrodynamic Zeta Potential (mV) Reference
Diameter (nm)

DODAC (10 mM) /

48.3 £ 3.8 Not Reported [4]
PHO-S (0.3 mM)
DODAC (10 mM) /

48.3 £ 3.8 Not Reported [4]
PHO-S (2.0 mM)
Empty DODAC (10

66.8 +2.3 Not Reported [4]

mM)
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Table 2: General Physicochemical Properties of Liposomes Prepared by Ethanol Injection

.. Encapsulati
Lipid . Zeta
. Particle ) on

Compositio ] PDI Potential o Reference

Size (nm) Efficiency
n (mV)

(%)

DPPC:Choles

142 +1 0.19+0.0 Not Reported  Not Reported  [2]
terol (70:30)
Phosal® 53
MCT (300 268 + 15.2 0.671+0.027 Not Reported  Not Reported  [3]
mg)
Phosal® 53
MCT (600 453 +£11.5 0.864 £0.024 Not Reported  Not Reported  [3]
mg)
Phosal® 53
MCT (900 913+ 35 0.502 +0.052 Not Reported  Not Reported  [3]
mg)
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Caption: Workflow for DODAC liposome preparation via ethanol injection.

Hypothetical Signaling Pathway for DODAC Liposome-
Mediated Drug Delivery
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Caption: Cellular uptake and drug release pathway of DODAC liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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